REACTION_CXSMILES
|
[O:1]=[S:2]1(=[O:16])[CH2:6][CH2:5][CH2:4][N:3]1[C:7]1[CH:15]=[CH:14][C:10]([C:11]([OH:13])=O)=[CH:9][CH:8]=1.[Cl:17][C:18]1[C:19]([N:25]2[CH2:30][CH2:29][NH:28][CH2:27][CH2:26]2)=[N:20][CH:21]=[C:22]([Cl:24])[CH:23]=1>>[Cl:17][C:18]1[C:19]([N:25]2[CH2:30][CH2:29][N:28]([C:11]([C:10]3[CH:9]=[CH:8][C:7]([N:3]4[CH2:4][CH2:5][CH2:6][S:2]4(=[O:1])=[O:16])=[CH:15][CH:14]=3)=[O:13])[CH2:27][CH2:26]2)=[N:20][CH:21]=[C:22]([Cl:24])[CH:23]=1
|
Name
|
|
Quantity
|
253 mg
|
Type
|
reactant
|
Smiles
|
O=S1(N(CCC1)C1=CC=C(C(=O)O)C=C1)=O
|
Name
|
|
Quantity
|
229 mg
|
Type
|
reactant
|
Smiles
|
ClC=1C(=NC=C(C1)Cl)N1CCNCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=NC=C(C1)Cl)N1CCN(CC1)C(=O)C1=CC=C(C=C1)N1S(CCC1)(=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 340 mg | |
YIELD: CALCULATEDPERCENTYIELD | 75.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |